2-Chloro-6-pyrazin-2-ylnicotinonitrile
Overview
Description
2-Chloro-6-pyrazin-2-ylnicotinonitrile is a useful research compound. Its molecular formula is C10H5ClN4 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Sensing and Detection
2-Chloro-6-pyrazin-2-ylnicotinonitrile derivatives have been explored for their potential in chemical sensing, particularly as fluorescent sensors. A study highlights the synthesis of a novel pyrazoline derivative starting from a chalcone and 3-chloro-6-hydrazinylpyridazine, proposed for the selective detection of Zn²⁺ ions. This sensor exhibits high selectivity and sensitivity, forming a 1:1 complex with Zn²⁺ and showing fluorescent enhancement, which could have implications for environmental monitoring and bioimaging applications (Gong, Zhao, Liu, & Lv, 2011).
Coordination Chemistry and Material Science
In coordination chemistry, this compound analogs serve as crucial ligands for metal complexes. Research on iron(II) and cobalt(II) complexes involving tris-azinyl analogs of 2,2':6',2''-terpyridine, including 2,6-di(pyrazinyl)pyridine, has been conducted. These complexes have been structurally characterized, revealing insights into their electronic properties and potential applications in catalysis, material science, and as functional components in molecular electronics (Cook, Tuna, & Halcrow, 2013).
Organic Synthesis and Heterocyclic Chemistry
The compound and its derivatives play a significant role in organic synthesis, particularly in the construction of heterocyclic compounds. A method developed for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines involves treating 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine with various 2-aminopyridines. This process yields cyclized products in significant yields, showcasing the versatility of this compound derivatives in synthesizing complex heterocycles which are pivotal in pharmaceuticals, agrochemicals, and dyes (Raymond, Huang, Ornelas, & Scales, 2010).
Properties
IUPAC Name |
2-chloro-6-pyrazin-2-ylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4/c11-10-7(5-12)1-2-8(15-10)9-6-13-3-4-14-9/h1-4,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKCPXNFYSWWSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Cl)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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